Mass Spectrometric Resolution: Complete Analyte/Internal Standard Separation Enabled by +3 Da Mass Shift
Chlomethoxyfen-d3 provides a nominal mass increase of 3.02 Da relative to unlabeled chlomethoxyfen (C13H9Cl2NO4 vs C13H6D3Cl2NO4), enabling baseline mass spectrometric resolution at unit resolution while maintaining identical chromatographic retention time . This mass difference eliminates isotopic cross-talk between the internal standard and analyte channels, which is a known source of quantification bias in stable isotope dilution assays when using 13C-labeled or single-deuterium analogs [1].
| Evidence Dimension | Mass difference between internal standard and native analyte |
|---|---|
| Target Compound Data | 3.02 Da (trideuterated; m/z shift of +3) |
| Comparator Or Baseline | Unlabeled chlomethoxyfen: 0 Da (indistinguishable); 13C6-labeled analog (hypothetical): approximately +6 Da but with potential chromatographic isotope effect differences |
| Quantified Difference | Chlomethoxyfen-d3 provides a +3 Da shift with minimal chromatographic isotope effect, balancing resolution and co-elution fidelity |
| Conditions | LC-MS/MS analysis with unit mass resolution; reverse-phase C18 chromatography; ESI negative ion mode |
Why This Matters
A +3 Da mass shift is the industry-preferred standard for deuterated internal standards as it provides sufficient mass separation to avoid isotopic overlap while minimizing deuterium-induced chromatographic isotope effects that can compromise quantification accuracy.
- [1] Wieling J. LC-MS-MS experiences with internal standards. Chromatographia. 2002;55(Suppl 1):S107-S113. View Source
